

Application Notes and Protocols: Laboratory-Scale Synthesis of 1-Cyclohexylpiperazine

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Compound of Interest

Compound Name: 1-Cyclohexylpiperazine

Cat. No.: B093859

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Abstract

This document provides a detailed, two-step laboratory-scale protocol for the synthesis of **1-cyclohexylpiperazine**, a valuable piperazine derivative used as a building block and key intermediate in medicinal chemistry.^{[1][2]} The described method involves the N-alkylation of mono-Boc-protected piperazine with cyclohexyl bromide, followed by acidic deprotection of the tert-butoxycarbonyl (Boc) group to yield the final product. This approach is well-documented, offers high yields, and provides good control over regioselectivity by preventing bis-alkylation.^{[1][3]} This protocol includes reagent stoichiometry, reaction conditions, purification procedures, and characterization data. An alternative synthesis via reductive amination is also briefly discussed.

Physicochemical and Characterization Data

Summarized below are the key physical properties and expected analytical data for the final compound, **1-cyclohexylpiperazine**.

Table 1: Physicochemical Properties of **1-Cyclohexylpiperazine**

Property	Value	Reference(s)
CAS Number	17766-28-8	[4][5]
Molecular Formula	C ₁₀ H ₂₀ N ₂	[4][5]
Molecular Weight	168.28 g/mol	[4][5]
Appearance	White to light yellow low-melting solid	[1]
Melting Point	32-37 °C	[5]
Boiling Point	~256-287 °C (at 760 mmHg)	[1]
Density	~0.97 g/cm ³ (estimate)	[1]

| pKa (Predicted) | 9.25 ± 0.10 |[1] |

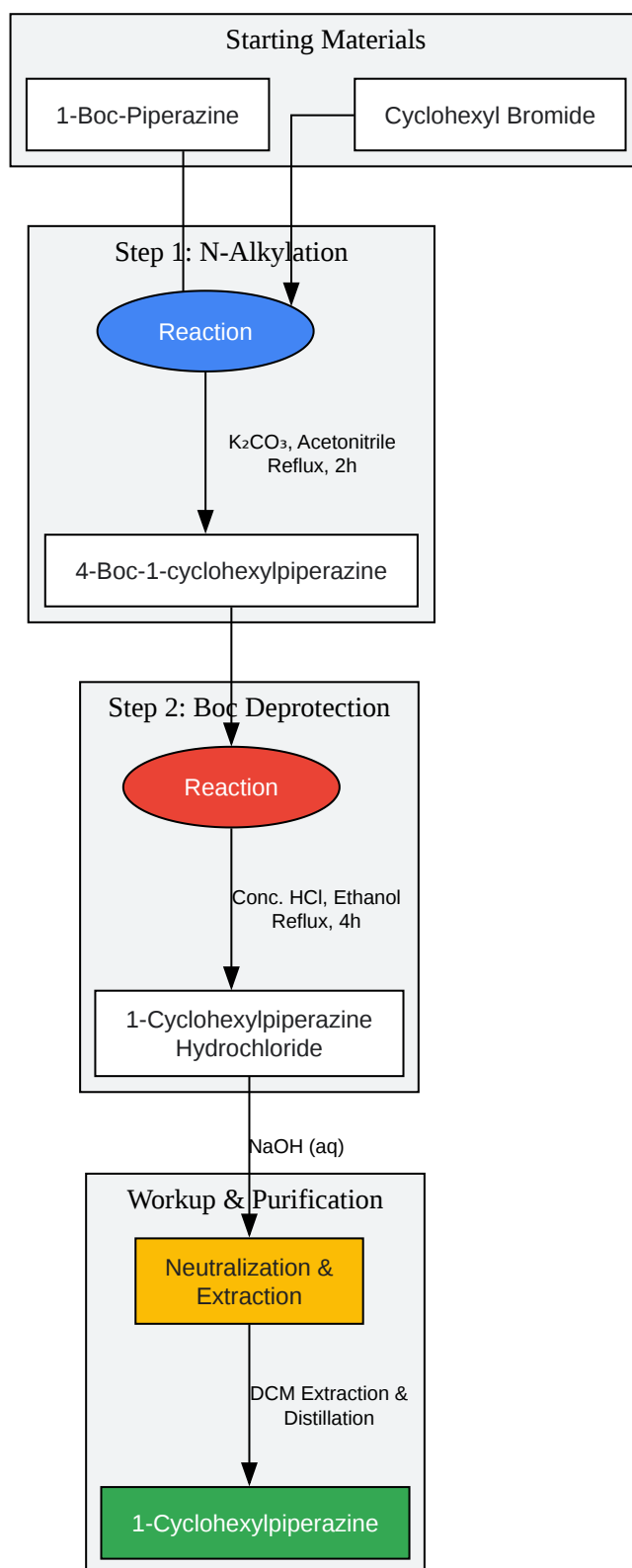
Table 2: Expected Analytical Data for **1-Cyclohexylpiperazine**

Analysis	Expected Result	Reference(s)
¹ H NMR (CDCl ₃)	δ 2.85 (m, 8H, piperazine), 1.70 (m, 10H, cyclohexyl)	[1]
ESI-MS	m/z 169.2 [M+H] ⁺	[1]

| Purity (GC) | ≥97.0% |[5] |

Synthesis Workflow Diagram

The following diagram illustrates the two-step synthesis pathway from 1-Boc-piperazine to the final product.



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Caption: Synthesis workflow for **1-Cyclohexylpiperazine**.

Experimental Protocol

This protocol is designed for a laboratory scale and is based on procedures reported in the literature.^{[3][6]} All operations should be performed in a well-ventilated fume hood.

3.1. Materials and Equipment

Table 3: Reagents and Materials

Reagent/Material	Grade
1-Boc-piperazine	≥98%
Cyclohexyl bromide	≥98%
Potassium carbonate (K ₂ CO ₃), anhydrous	Reagent
Acetonitrile (CH ₃ CN), anhydrous	Reagent
Ethanol (EtOH), absolute	Reagent
Hydrochloric acid (HCl), concentrated	37%
Sodium hydroxide (NaOH)	Pellets
Dichloromethane (DCM)	ACS Grade
Sodium sulfate (Na ₂ SO ₄), anhydrous	Reagent
Deionized water	
Round-bottom flasks (100 mL, 250 mL)	
Reflux condenser	
Magnetic stirrer and stir bars	
Heating mantle	
Rotary evaporator	
Separatory funnel	
Buchner funnel and filter paper	
Short-path distillation apparatus	

| Standard laboratory glassware | |

3.2. Step 1: Synthesis of 4-Boc-1-cyclohexylpiperazine (Intermediate)

This step involves the nucleophilic substitution of cyclohexyl bromide with 1-Boc-piperazine.

Table 4: Stoichiometry for N-Alkylation

Reagent	MW (g/mol)	Amount	Moles	Equivalents
1-Boc-piperazine	186.25	10.0 g	0.0537	1.0
Cyclohexyl bromide	163.07	9.65 g (7.0 mL)	0.0592	1.1
Potassium carbonate	138.21	8.15 g	0.0590	1.1

| Acetonitrile | - | 100 mL | - | - |

Procedure:

- To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 1-Boc-piperazine (10.0 g, 0.0537 mol), anhydrous potassium carbonate (8.15 g, 0.0590 mol), and anhydrous acetonitrile (100 mL).
- Stir the suspension at room temperature and add cyclohexyl bromide (7.0 mL, 0.0592 mol) dropwise.
- Attach a reflux condenser to the flask and heat the mixture to reflux (approx. 82°C) with vigorous stirring.
- Maintain the reflux for 2-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).[\[6\]](#)
- After completion, allow the reaction mixture to cool to room temperature.

- Filter the solid potassium carbonate and potassium bromide salts using a Buchner funnel and wash the solid cake with a small amount of acetonitrile.
- Transfer the filtrate to a round-bottom flask and concentrate under reduced pressure using a rotary evaporator to remove the acetonitrile.
- The resulting crude oil (Intermediate: 4-Boc-**1-cyclohexylpiperazine**) can be used directly in the next step without further purification. The expected yield is high (>95%).^[6]

3.3. Step 2: Deprotection to form **1-Cyclohexylpiperazine**

This step removes the Boc protecting group under acidic conditions to yield the hydrochloride salt of the product.^{[6][7]}

Procedure:

- Transfer the crude intermediate from Step 1 into a 250 mL round-bottom flask equipped with a magnetic stir bar.
- Add absolute ethanol (100 mL) to dissolve the oil.
- Cool the flask in an ice bath. Slowly and carefully add concentrated hydrochloric acid (25 mL) to the stirred solution. Caution: This is an exothermic reaction and will generate gas (isobutylene).^[8] Ensure adequate ventilation and control the rate of addition.^[6]
- After the addition is complete, remove the ice bath, attach a reflux condenser, and heat the mixture to reflux for 4-6 hours.
- Monitor the reaction by TLC until the starting material is consumed.
- Cool the reaction to room temperature and remove the solvent and excess HCl under reduced pressure on a rotary evaporator.
- The resulting solid is **1-cyclohexylpiperazine** hydrochloride.

3.4. Workup and Purification

The hydrochloride salt is neutralized to the free base, which is then extracted and purified.

Procedure:

- Dissolve the crude **1-cyclohexylpiperazine** hydrochloride salt in deionized water (50 mL).
- Cool the solution in an ice bath and slowly add a 20% aqueous solution of sodium hydroxide (NaOH) with stirring until the pH of the solution is 12-14 (as measured by pH paper or a pH meter).[6]
- Transfer the basic aqueous solution to a separatory funnel and extract the product with dichloromethane (DCM) (3 x 50 mL).
- Combine the organic layers and dry over anhydrous sodium sulfate (Na₂SO₄).
- Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude **1-cyclohexylpiperazine** as a yellow-brownish oil or low-melting solid.[1]
- For higher purity, the crude product can be purified by vacuum distillation.[6]

Alternative Synthesis Route: Reductive Amination

An alternative method for synthesizing **1-cyclohexylpiperazine** is the direct reductive amination of cyclohexanone with piperazine.[1][9] This one-pot reaction typically involves forming an iminium intermediate, which is then reduced in situ.

- Reaction: Cyclohexanone + Piperazine → **1-Cyclohexylpiperazine**
- Conditions: A reducing agent such as sodium triacetoxyborohydride or sodium cyanoborohydride is used in a suitable solvent like methanol or dichloromethane, often at a controlled pH (5-6).[1][10][11]
- Advantages: This route avoids the use of alkyl halides and protection/deprotection steps.
- Challenges: Controlling the reaction to prevent the formation of the bis-alkylated byproduct (1,4-dicyclohexylpiperazine) can be challenging and may require a large excess of piperazine.

Safety and Handling Precautions

All reagents used in this synthesis are hazardous. Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.

Table 5: Safety Information for Key Reagents

Reagent	Hazard(s)	Precaution(s)
Cyclohexyl bromide	Flammable liquid and vapor, skin/eye irritant.[12] [13]	Keep away from ignition sources. Avoid contact with skin and eyes. Handle in a fume hood.[14]
Potassium carbonate	Causes serious eye irritation, skin irritation, and may cause respiratory irritation.[15]	Avoid breathing dust. Wear eye protection and gloves.[15]
Hydrochloric acid (conc.)	Causes severe skin burns and eye damage. May cause respiratory irritation.	Handle with extreme care in a fume hood. Use appropriate acid-resistant gloves and face shield.
Dichloromethane (DCM)	Skin and eye irritant, suspected of causing cancer.	Avoid inhalation and skin contact. Always handle in a fume hood.

| **1-Cyclohexylpiperazine** | Causes skin, eye, and respiratory irritation.[5] | Avoid contact and inhalation.[5] |

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